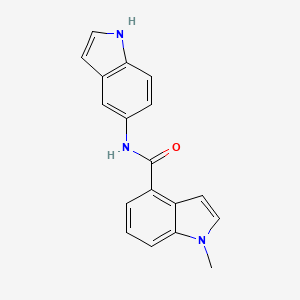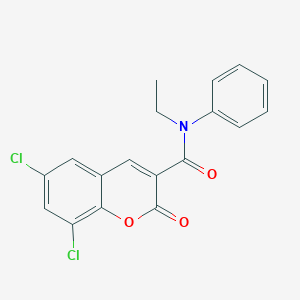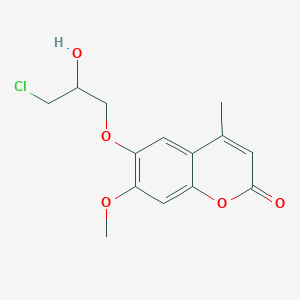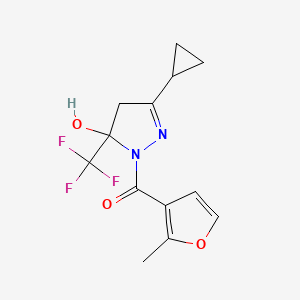
N-1H-indol-5-yl-1-methyl-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-indol-5-yl-1-methyl-1H-indole-4-carboxamide, also known as CAY10650, is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of N-1H-indol-5-yl-1-methyl-1H-indole-4-carboxamide involves its interaction with the cannabinoid receptor type 2 (CB2). CB2 is a G protein-coupled receptor that is primarily expressed in immune cells and is involved in the regulation of inflammation and immune response. This compound acts as a selective CB2 receptor agonist, which activates the receptor and modulates its downstream signaling pathways. This results in the anti-proliferative, neuroprotective, and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It can induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. This compound also has neuroprotective effects, which can prevent neuronal death and improve cognitive function. Additionally, this compound has anti-inflammatory effects, which can reduce inflammation and pain.
実験室実験の利点と制限
N-1H-indol-5-yl-1-methyl-1H-indole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that its purity and structure can be precisely controlled. It also has a well-defined mechanism of action, which makes it a valuable tool for studying CB2 receptor signaling pathways. However, this compound also has some limitations. It is a relatively new compound, which means that its long-term safety and efficacy have not been fully established. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-1H-indol-5-yl-1-methyl-1H-indole-4-carboxamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent in cancer treatment. Another potential direction is to explore its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream signaling pathways.
合成法
N-1H-indol-5-yl-1-methyl-1H-indole-4-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 2-methyl-1H-indole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-1H-indol-5-ylamine in the presence of a base to yield the desired product, this compound. The purity and yield of the final product can be improved by recrystallization and chromatographic purification.
科学的研究の応用
N-1H-indol-5-yl-1-methyl-1H-indole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to exhibit anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. This compound also has neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
特性
IUPAC Name |
N-(1H-indol-5-yl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-10-8-14-15(3-2-4-17(14)21)18(22)20-13-5-6-16-12(11-13)7-9-19-16/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFJDQXWIUDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6096172.png)
![4-oxo-N-(1-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096179.png)
![2-(cyclopentylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096211.png)
![3-[1-(4-methylphenyl)propyl]pteridin-4(3H)-one](/img/structure/B6096217.png)

![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![1-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6096240.png)


![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6096254.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6096257.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)